Cas no 1805006-85-2 (Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate)

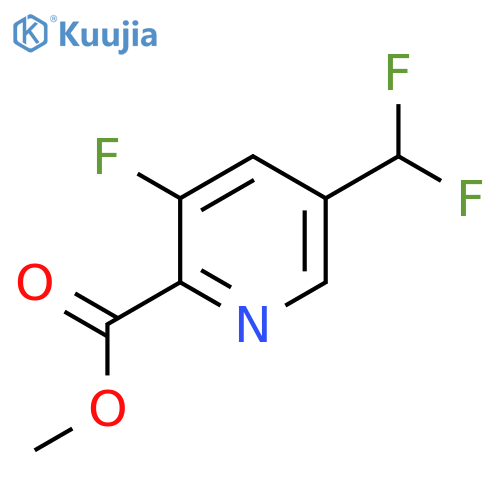

1805006-85-2 structure

商品名:Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate

CAS番号:1805006-85-2

MF:C8H6F3NO2

メガワット:205.133952617645

CID:4922465

Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate

-

- インチ: 1S/C8H6F3NO2/c1-14-8(13)6-5(9)2-4(3-12-6)7(10)11/h2-3,7H,1H3

- InChIKey: CUFQSZLWRYRWNO-UHFFFAOYSA-N

- ほほえんだ: FC1C(C(=O)OC)=NC=C(C(F)F)C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 213

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 1.8

Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023029703-1g |

Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |

1805006-85-2 | 97% | 1g |

$1,696.80 | 2022-04-01 | |

| Aaron | AR029224-250mg |

methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |

1805006-85-2 | 95% | 250mg |

$610.00 | 2025-02-17 | |

| 1PlusChem | 1P0291TS-10g |

methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |

1805006-85-2 | 95% | 10g |

$4614.00 | 2024-06-18 | |

| Aaron | AR029224-1g |

methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |

1805006-85-2 | 95% | 1g |

$1204.00 | 2025-02-17 | |

| Aaron | AR029224-2.5g |

methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |

1805006-85-2 | 95% | 2.5g |

$2335.00 | 2025-02-17 | |

| Aaron | AR029224-10g |

methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |

1805006-85-2 | 95% | 10g |

$5090.00 | 2023-12-15 | |

| 1PlusChem | 1P0291TS-5g |

methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |

1805006-85-2 | 95% | 5g |

$3134.00 | 2024-06-18 | |

| Alichem | A023029703-500mg |

Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |

1805006-85-2 | 97% | 500mg |

$940.80 | 2022-04-01 | |

| Aaron | AR029224-500mg |

methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |

1805006-85-2 | 95% | 500mg |

$944.00 | 2025-02-17 | |

| Aaron | AR029224-5g |

methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |

1805006-85-2 | 95% | 5g |

$3442.00 | 2025-02-17 |

Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

1805006-85-2 (Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 506-17-2(cis-Vaccenic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬